molecular formula C10H12N4O5 B091648 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide CAS No. 15970-86-2

4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide

Cat. No. B091648
CAS RN: 15970-86-2
M. Wt: 268.23 g/mol
InChI Key: NVAUCWNDTOEUTI-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide, also known as Furosemide hydrazide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative of furosemide, a diuretic drug used in the treatment of heart failure, hypertension, and edema. Furosemide hydrazide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide involves the inhibition of the Na+/K+/2Cl- co-transporter, which is responsible for the movement of chloride ions across cell membranes. By inhibiting this transporter, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide reduces the influx of chloride ions, leading to changes in cell volume and function.
Biochemical and Physiological Effects:
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to exhibit interesting biochemical and physiological effects. In addition to its role in inhibiting chloride transport, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to induce apoptosis in various cancer cell lines. This compound has also been shown to modulate the activity of various ion channels and receptors, leading to changes in neurotransmitter release and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide in lab experiments is its ability to selectively inhibit chloride transport, making it a valuable tool for studying the role of this ion in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research involving 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is the development of new compounds based on the structure of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide, which may exhibit even more potent and selective effects on chloride transport. Overall, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has shown great promise as a valuable tool for scientific research and has the potential to lead to important discoveries in the future.

Synthesis Methods

The synthesis of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide involves the reaction of furosemide with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with morpholinecarboxylic acid to form the final compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of pure 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide.

Scientific Research Applications

4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a tool to study the role of chloride transport in various biological processes. 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to inhibit chloride transport in various cell types, leading to changes in cell volume and function.

properties

CAS RN

15970-86-2

Product Name

4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide

InChI

InChI=1S/C10H12N4O5/c15-10(13-3-5-18-6-4-13)12-11-7-8-1-2-9(19-8)14(16)17/h1-2,7H,3-6H2,(H,12,15)/b11-7+

InChI Key

NVAUCWNDTOEUTI-YRNVUSSQSA-N

Isomeric SMILES

C1COCCN1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

15970-86-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.